molecular formula C12H23N3 B13253150 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine

1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13253150
M. Wt: 209.33 g/mol
InChI Key: AWVLWJJWIAOBRY-UHFFFAOYSA-N
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Description

1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C12H23N3. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent, such as octan-2-yl halide, under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octan-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds.

Scientific Research Applications

1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-N-(octan-2-yl)-1H-pyrazol-3-amine
  • 1-Methyl-N-(octan-2-yl)pyrrolidin-3-amine

Comparison: 1-Methyl-N-(octan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

1-methyl-N-octan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H23N3/c1-4-5-6-7-8-11(2)14-12-9-13-15(3)10-12/h9-11,14H,4-8H2,1-3H3

InChI Key

AWVLWJJWIAOBRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC1=CN(N=C1)C

Origin of Product

United States

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